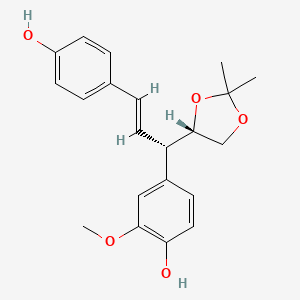

Sequosempervirin D

Description

This compound is a natural product found in Metasequoia glyptostroboides with data available.

Properties

IUPAC Name |

4-[(E,1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-2-enyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-21(2)25-13-20(26-21)17(10-6-14-4-8-16(22)9-5-14)15-7-11-18(23)19(12-15)24-3/h4-12,17,20,22-23H,13H2,1-3H3/b10-6+/t17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTSEQNPKRKIAA-IDGDSFQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(C=CC2=CC=C(C=C2)O)C3=CC(=C(C=C3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H](/C=C/C2=CC=C(C=C2)O)C3=CC(=C(C=C3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Sequosempervirin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical nature of Sequosempervirin D, a norlignan compound isolated from the coastal redwood, Sequoia sempervirens. This document details its chemical structure, physicochemical properties, and the experimental methodologies employed for its characterization, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound belongs to the class of norlignans, a group of phenolic compounds characterized by a C17 skeleton. The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily high-resolution mass spectrometry (HR-MS) and advanced nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₈O₅ |

| Molecular Weight | 302.32 g/mol |

| ¹H NMR | Data unavailable in abstract. Full paper access required. |

| ¹³C NMR | Data unavailable in abstract. Full paper access required. |

| HR-MS | Data confirming molecular formula would be present in the full publication. |

Note: Specific NMR and HR-MS data are typically found within the full scientific publication and are not available in the abstract.

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures, as outlined in the primary literature.

Isolation and Purification

The process of obtaining pure this compound from the branches and leaves of Sequoia sempervirens is a multi-step process.

Figure 1: General workflow for the isolation of this compound.

Structure Elucidation

The determination of the precise atomic arrangement of this compound relied on a suite of modern spectroscopic techniques.

Figure 2: Logical workflow for the structure elucidation of this compound.

Potential Biological Significance

While the specific biological activities of this compound are not detailed in the initial abstract, the study from which it was identified notes that other norlignans from Sequoia sempervirens exhibit interesting biological properties. For instance, the acetone extract of the plant material was found to be antifungal against Candida glabrata, and both acetone and methanol extracts inhibited the proteolytic activity of cathepsin B.[1] Further research is warranted to determine if this compound contributes to these observed activities or possesses other unique therapeutic potentials.

Conclusion

This compound, a norlignan from Sequoia sempervirens, represents another addition to the rich chemical diversity of this iconic tree species. Its structural elucidation, achieved through rigorous spectroscopic analysis, provides a foundation for future investigations into its biosynthetic pathways and potential pharmacological applications. This guide serves as a foundational resource for scientists interested in the further study of this and related natural products.

References

Sequosempervirin D: A Technical Overview of its Discovery and Natural Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin D is a naturally occurring norlignan compound that was first identified as part of a group of related molecules isolated from the coastal redwood tree, Sequoia sempervirens. This technical guide provides a comprehensive overview of the discovery, natural source, and available biological activity data related to this compound and its analogs. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Source

This compound was discovered as one of six new norlignans, named sequosempervirins B-G, isolated from the branches and leaves of Sequoia sempervirens (D. Don) Endl.[1]. The discovery was the result of phytochemical investigation of this coniferous tree, which is known for its rich composition of secondary metabolites. The isolation and structure elucidation of these compounds were reported by Zhang and colleagues in 2005[1]. The structures of these norlignans were determined using a combination of spectroscopic techniques, primarily high-resolution mass spectrometry (HR-MS) and various one- and two-dimensional nuclear magnetic resonance (NMR) methods[1].

Table 1: Norlignans Discovered alongside this compound from Sequoia sempervirens

| Compound Name | Molecular Formula |

| Sequosempervirin B | C17H18O4 |

| Sequosempervirin C | C17H20O4 |

| This compound | C17H20O5 |

| Sequosempervirin E | C18H22O5 |

| Sequosempervirin F | C18H20O5 |

| Sequosempervirin G | C18H20O6 |

| Agatharesinol | C18H22O4 |

| Agatharesinol acetonide | C21H26O4 |

| Sugiresinol | C19H22O5 |

Data compiled from Zhang et al., 2005[1].

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are contained within the primary research article by Zhang et al. (2005). Unfortunately, the full text of this article is not publicly available, limiting the ability to provide the explicit, step-by-step methodologies. However, a general workflow for the isolation of norlignans from a plant source can be inferred and is presented below.

General Isolation and Purification Workflow

The isolation of this compound and its analogs from Sequoia sempervirens would typically follow a multi-step process involving extraction, fractionation, and chromatography.

Biological Activity

While specific biological activity data for this compound is not detailed in the available literature, the initial study by Zhang et al. (2005) reports on the bioactivity of the extracts and some of the isolated compounds.

The acetone extract of Sequoia sempervirens demonstrated antifungal activity against Candida glabrata with an IC50 value of 15.98 µg/mL[1]. Additionally, both the acetone and methanol extracts showed inhibitory activity against the proteolytic enzyme cathepsin B, with IC50 values of 4.58 and 5.49 µg/mL, respectively[1].

Among the isolated norlignans, agatharesinol acetonide exhibited anticancer activity against the A549 non-small-cell lung cancer cell line, with an IC50 value of 27.1 µM[1]. The bioactivity of this compound itself was not specified in the abstract of the primary publication. Further research would be required to elucidate the specific pharmacological properties of this compound.

Table 2: Reported Biological Activities of Sequoia sempervirens Extracts and Related Compounds

| Sample | Activity Type | Target | IC50 Value |

| Acetone Extract | Antifungal | Candida glabrata | 15.98 µg/mL |

| Acetone Extract | Enzyme Inhibition | Cathepsin B | 4.58 µg/mL |

| Methanol Extract | Enzyme Inhibition | Cathepsin B | 5.49 µg/mL |

| Agatharesinol acetonide | Anticancer | A549 cell line | 27.1 µM |

Data from Zhang et al., 2005[1].

Signaling Pathways and Mechanisms of Action

Currently, there is no available information in the scientific literature regarding the specific signaling pathways or mechanisms of action for this compound. The reported anticancer activity of the related compound, agatharesinol acetonide, suggests a potential for interaction with cellular pathways involved in cancer cell proliferation and survival. However, without further studies, any proposed mechanism would be speculative.

Conclusion

This compound is a member of a series of norlignans isolated from the branches and leaves of the coastal redwood, Sequoia sempervirens. While its discovery and chemical characterization have been reported, detailed information on its specific biological activities and mechanisms of action remains to be elucidated. The bioactivity of extracts from its natural source and of a related norlignan suggests that this compound and its analogs may be of interest for further investigation in the context of antifungal and anticancer drug discovery. Future research should focus on the total synthesis of this compound to enable more extensive biological screening and mechanistic studies.

References

The Enigmatic Biosynthesis of Sequosempervirin D in Coast Redwood: A Scientific Inquiry

While the towering coast redwood (Sequoia sempervirens) is a subject of extensive botanical and ecological research, the intricate biosynthetic pathway of one of its specialized metabolites, Sequosempervirin D, remains largely unelucidated in publicly available scientific literature. Current research and metabolic databases, while offering insights into the general secondary metabolism of this iconic species, do not provide a detailed, experimentally validated pathway for the synthesis of this specific norditerpenoid.

Researchers, scientists, and drug development professionals interested in the natural product chemistry of Sequoia sempervirens will find a notable absence of in-depth technical guides or whitepapers dedicated to the biosynthesis of this compound. This knowledge gap presents both a challenge and an opportunity for future research in the fields of plant biochemistry and metabolic engineering.

The Broader Context: Secondary Metabolite Synthesis in Sequoia sempervirens

Sequoia sempervirens is known to produce a rich array of secondary metabolites, including lignans, norlignans, terpenoids, and phenolic compounds, which contribute to its remarkable longevity and resistance to decay and pests.[1] While the specific pathway for this compound is not detailed, the biosynthesis of related compounds offers clues. For instance, the discovery of Sequosempervirin A, a spirocyclic norlignan, has lent support to a proposed dienone-phenol rearrangement in the formation of another related compound, Sequirin-D.[1] This suggests that complex rearrangements and enzymatic modifications are likely involved in the biosynthesis of the diverse chemical structures found in this species.

Computational resources such as PlantCyc and the specialized CoastRedwoodCyc database provide predicted metabolic pathways for Sequoia sempervirens.[2][3] However, these are primarily based on genomic data and computational predictions, and often lack experimental validation for specific, less common metabolites like this compound.[3]

A Hypothetical Framework for Investigation

Given the absence of a defined pathway, a logical starting point for its elucidation would be to investigate the general biosynthesis routes of diterpenoids in plants. This would likely involve the methylerythritol 4-phosphate (MEP) pathway, localized in the plastids, which synthesizes the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4] These precursors are then sequentially condensed to form geranylgeranyl diphosphate (GGPP), the C20 precursor to all diterpenoids.

The subsequent steps would involve a series of specific cyclases and modifying enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, to construct the unique carbon skeleton of this compound and introduce its characteristic functional groups. An experimental workflow to investigate this hypothetical pathway is outlined below.

Experimental Workflow: Elucidating a Novel Biosynthetic Pathway

Figure 1. A generalized experimental workflow for elucidating the biosynthetic pathway of a novel plant secondary metabolite like this compound.

Future Directions

The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach, combining classical biochemical techniques with modern omics technologies. Such research would not only contribute to our fundamental understanding of plant biochemistry but could also open avenues for the biotechnological production of this and other related high-value compounds from Sequoia sempervirens. The journey to uncover the synthesis of this compound is a clear frontier in natural product research.

References

- 1. researchgate.net [researchgate.net]

- 2. salvigenin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CoastRedwoodCyc 1.0.0 | Plant Metabolic Network [plantcyc.org]

- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Sequosempervirins: A Technical Guide to a Class of Norlignans from Sequoia sempervirens

While the compound "Sequosempervirin D" remains uncharacterized in scientific literature, a family of related norlignans, the Sequosempervirins, have been isolated from the coastal redwood, Sequoia sempervirens. This technical guide provides a comprehensive overview of the known Sequosempervirins (A, B, C, F, and G), detailing their physical and chemical properties, isolation protocols, and biological activities for researchers, scientists, and drug development professionals.

A 2005 study by Zhang and colleagues led to the isolation and characterization of six new norlignans, designated Sequosempervirins B through G, from the branches and leaves of Sequoia sempervirens.[1] The structures of these compounds were elucidated using high-resolution mass spectrometry (HR-MS) and various one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy techniques. The structure of Sequosempervirin B was further confirmed by X-ray diffraction.[1] Another compound, Sequosempervirin A, has also been the subject of chemical synthesis, which resulted in the revision of its absolute configuration.[2]

Physical and Chemical Properties

The Sequosempervirins are a series of structurally related norlignans. While detailed physicochemical data for each compound is not exhaustively available in a single source, the following tables summarize the known properties based on existing literature.

| Property | Sequosempervirin A | Sequosempervirin B | Sequosempervirin C | Sequosempervirin F | Sequosempervirin G |

| Molecular Formula | C₁₇H₂₂O₂ | C₁₈H₂₀O₅ | C₁₇H₁₈O₅ | C₁₈H₂₀O₅ | Not Available |

| Molecular Weight | 258.36 g/mol | 316.35 g/mol | 302.32 g/mol | 316.35 g/mol | Not Available |

| Appearance | Not Available | Not Available | Not Available | Not Available | Not Available |

| Melting Point | Not Available | Not Available | Not Available | Not Available | Not Available |

| Optical Rotation | Not Available | Not Available | Not Available | Not Available | Not Available |

| XLogP3 | 3.6 | 2.1 | 1.9 | 2.1 | Not Available |

| Hydrogen Bond Donor Count | 2 | 3 | 4 | 3 | Not Available |

| Hydrogen Bond Acceptor Count | 2 | 5 | 5 | 5 | Not Available |

| Rotatable Bond Count | 2 | 3 | 4 | 3 | Not Available |

Experimental Protocols

Isolation of Sequosempervirins B-G

The general procedure for the isolation of Sequosempervirins B, C, F, and G from the branches and leaves of Sequoia sempervirens as described by Zhang et al. (2005) involves the following workflow:[1]

Caption: General workflow for the isolation of Sequosempervirins.

The powdered plant material is extracted with acetone and methanol. The resulting extracts are then partitioned and subjected to repeated column chromatography on silica gel and Sephadex LH-20. Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield the individual Sequosempervirin compounds.[1]

Structure Elucidation

The chemical structures of the isolated Sequosempervirins were determined through a combination of spectroscopic techniques:[1]

-

High-Resolution Mass Spectrometry (HR-MS): To determine the elemental composition and molecular weight.

-

1D NMR Spectroscopy (¹H and ¹³C): To identify the types and connectivity of protons and carbons.

-

2D NMR Spectroscopy (COSY, HMQC, HMBC): To establish the detailed connectivity and stereochemistry of the molecules.

-

X-ray Diffraction: Used for the unambiguous determination of the three-dimensional structure of Sequosempervirin B.[1]

Biological Activities

Preliminary studies have indicated that compounds from Sequoia sempervirens, including the class of Sequosempervirins, possess noteworthy biological activities.

Antifungal Activity

The acetone extract of S. sempervirens has demonstrated antifungal activity against Candida glabrata, with a reported IC₅₀ value of 15.98 µg/ml.[1] While the specific contribution of each Sequosempervirin to this activity has not been individually detailed, it is plausible that they contribute to the overall antifungal properties of the extract.

Enzyme Inhibition

Both the acetone and methanol extracts of S. sempervirens were found to inhibit the proteolytic activity of cathepsin B, with IC₅₀ values of 4.58 and 5.49 µg/ml, respectively.[1] Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers, making its inhibitors potential therapeutic agents. The individual inhibitory activities of the Sequosempervirins against cathepsin B have not yet been reported.

While not extensively studied, there are indications that some Sequosempervirins may act as inhibitors of cyclic AMP phosphodiesterase. Further research is required to quantify this activity and to understand the specific PDE isoforms targeted.

Cytotoxic Activity

In the same study that isolated Sequosempervirins B-G, a known norlignan, agatharesinol acetonide (referred to as compound 8 in the paper), which was also isolated, exhibited anticancer activity against the A549 non-small-cell lung cancer cell line with an IC₅₀ of 27.1 µM.[1] This finding suggests that the norlignan scaffold, shared by the Sequosempervirins, is a promising starting point for the development of novel cytotoxic agents. The cytotoxic activities of the individual Sequosempervirins have not yet been published.

Signaling Pathways

The precise signaling pathways modulated by the Sequosempervirins are yet to be elucidated. However, based on their observed biological activities, some potential pathways can be inferred.

Caption: Postulated signaling interactions of Sequosempervirins.

The inhibition of cathepsin B by extracts containing Sequosempervirins suggests a potential role in modulating pathways related to cancer progression, as cathepsin B is involved in tumor invasion and metastasis. The potential inhibition of cyclic AMP phosphodiesterase could lead to increased intracellular levels of cyclic AMP, a key second messenger involved in numerous cellular processes.

Conclusion and Future Directions

The Sequosempervirins represent a class of norlignans with demonstrated and potential biological activities that warrant further investigation. While the initial discovery has laid the groundwork, there is a clear need for more in-depth studies to fully characterize each member of this family. Future research should focus on:

-

The isolation and characterization of any remaining unknown Sequosempervirins, including the elusive "this compound".

-

Detailed elucidation of the physicochemical properties of each Sequosempervirin.

-

Comprehensive evaluation of the biological activities of each purified compound, including quantitative measures of antifungal, anti-cathepsin B, and anti-PDE activities.

-

Screening for other potential biological targets and therapeutic applications.

-

Elucidation of the specific signaling pathways modulated by these compounds.

A deeper understanding of the Sequosempervirins will be invaluable for researchers in natural product chemistry, medicinal chemistry, and drug discovery, and may pave the way for the development of new therapeutic agents.

References

Spectroscopic Data and Analysis of Carvacrol: A Technical Guide

Please Note: Initial searches for "Sequosempervirin D" did not yield any publicly available spectroscopic data. Therefore, this guide utilizes Carvacrol , a well-characterized natural product, as a representative example to demonstrate the presentation of spectroscopic data and experimental workflows.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic data for Carvacrol. The document focuses on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols and a workflow diagram are also included to facilitate understanding and replication.

High-Resolution Mass Spectrometry (HR-MS) Data

HR-MS analysis provides the accurate mass of a molecule, which is crucial for determining its elemental composition.

Table 1: HR-MS Data for Carvacrol

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄O |

| Exact Mass (Computed) | 150.1045 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion | [M+H]⁺ or [M-H]⁻ |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms. The following tables summarize the ¹H and ¹³C NMR data for Carvacrol.

Table 2: ¹H NMR Spectroscopic Data for Carvacrol (Solvent: CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| 1-OH | ~4.8 | s | 1H | - |

| 3 | 6.75 | d | 1H | 7.5 |

| 4 | 7.08 | d | 1H | 7.5 |

| 6 | 6.65 | s | 1H | - |

| 7 | 2.25 | s | 3H | - |

| 8 | 3.15 | sept | 1H | 6.9 |

| 9, 10 | 1.22 | d | 6H | 6.9 |

Table 3: ¹³C NMR Spectroscopic Data for Carvacrol (Solvent: CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 153.3 |

| 2 | 120.9 |

| 3 | 131.1 |

| 4 | 113.1 |

| 5 | 148.5 |

| 6 | 118.8 |

| 7 | 15.4 |

| 8 | 33.7 |

| 9, 10 | 24.0 |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following are representative protocols for the acquisition of NMR and HR-MS data for a natural product like Carvacrol.

3.1. NMR Spectroscopy

A sample of the purified natural product (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to an NMR tube. ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).

-

¹H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR: Spectra are acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR: These experiments are crucial for establishing the connectivity between atoms in the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for assembling the carbon skeleton.

-

3.2. High-Resolution Mass Spectrometry (HR-MS)

HR-MS analysis is performed using a mass spectrometer capable of high resolution and mass accuracy, such as a Time-of-Flight (TOF) or Orbitrap instrument. The sample is introduced into the mass spectrometer, typically after separation by liquid chromatography (LC-HRMS).

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatography: If coupled with LC, the sample is injected onto an appropriate column (e.g., C18) and eluted with a gradient of solvents (e.g., water and acetonitrile with a small amount of formic acid) to separate the components of the mixture.

-

Mass Analysis: The eluent from the LC is directed to the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for natural products. The instrument is calibrated to ensure high mass accuracy, and the data is acquired in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The resulting accurate mass measurement is used to calculate the elemental composition of the molecule.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product using spectroscopic techniques.

Technical Guide: Sequosempervirin D from Sequoia sempervirens - Natural Abundance, Yield, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coast redwood (Sequoia sempervirens) is a source of a diverse array of bioactive secondary metabolites, among which the norlignans, including the sequosempervirin class of compounds, have garnered significant scientific interest. This technical guide focuses on Sequosempervirin D, a member of this class, providing a comprehensive overview of its natural abundance, potential yields, and known biological activities. Due to the limited availability of specific quantitative data for this compound, this document also incorporates data from related sequosempervirins and general norlignans isolated from Sequoia sempervirens to provide a broader context for researchers.

Natural Abundance and Yield of Sequosempervirins and Redwood Extracts

Six new norlignans, named sequosempervirins B-G, have been successfully isolated from the branches and leaves of Sequoia sempervirens, indicating that these plant parts are viable sources for this class of compounds[1]. While the specific yields for each sequosempervirin were not reported, the isolation confirms their presence.

To provide a quantitative perspective on the extractive potential of redwood, the following table summarizes the yields of various crude extracts obtained from Sequoia sempervirens heartwood using different solvents. It is important to note that these yields represent the total extractable material and not the specific amount of this compound.

Table 1: Yield of Crude Extracts from Sequoia sempervirens Heartwood

| Solvent | Yield (% of dry wood weight) | Reference |

| Hot Water | 5.0 - 15.0 | General literature on wood chemistry |

| Ethanol | 3.0 - 10.0 | General literature on wood chemistry |

| Acetone | 2.0 - 8.0 | [1] |

| Methanol | Not specified | [1] |

Note: The yields can vary significantly based on the age of the tree, geographical location, and the specific extraction conditions.

Experimental Protocols: Extraction and Isolation of Sequosempervirins

While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology can be inferred from the successful isolation of other sequosempervirins and related norlignans from Sequoia sempervirens[1]. The following is a generalized workflow that can be adapted for the targeted isolation of this compound.

3.1. Plant Material Collection and Preparation

-

Source: Branches and leaves of Sequoia sempervirens.

-

Preparation: The plant material should be air-dried in the shade and then ground into a coarse powder to increase the surface area for extraction.

3.2. Extraction

-

Solvent: Acetone has been shown to be effective for extracting sequosempervirins[1]. Other solvents such as methanol or ethanol could also be employed.

-

Procedure:

-

Macerate the powdered plant material with the chosen solvent at room temperature. The process should be repeated multiple times (e.g., 3-4 times) to ensure exhaustive extraction.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

3.3. Fractionation and Purification

-

Initial Fractionation: The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions enriched in norlignans (typically the ethyl acetate and n-butanol fractions) are then subjected to a series of chromatographic techniques for the isolation of pure compounds.

-

Column Chromatography: Silica gel and Sephadex LH-20 are commonly used stationary phases. Gradient elution with solvent systems such as chloroform-methanol or hexane-ethyl acetate can be employed.

-

Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase (C18) columns are often used for the final purification of individual compounds. A gradient of water and methanol or acetonitrile is a typical mobile phase.

-

3.4. Structure Elucidation

The structure of the isolated this compound would be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D-NMR (COSY, HSQC, HMBC) experiments to elucidate the detailed chemical structure and stereochemistry.

Experimental Workflow Diagram

Caption: Generalized workflow for the extraction and isolation of this compound.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and specific signaling pathways modulated by this compound are limited. However, research on the crude extracts of Sequoia sempervirens and other isolated norlignans provides strong indications of their potential therapeutic effects.

The acetone extract of S. sempervirens has demonstrated antifungal activity against Candida glabrata (IC50 = 15.98 µg/ml), and both the acetone and methanol extracts have shown inhibitory effects on the proteolytic activity of cathepsin B (IC50 = 4.58 and 5.49 µg/ml, respectively)[1]. Furthermore, a related compound, agatharesinol acetonide, exhibited anticancer activity against the A549 non-small-cell lung cancer cell line (IC50 = 27.1 µM)[1].

Many norlignans are known to possess potent anti-inflammatory and antioxidant properties. These effects are often mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Norlignans can inhibit this pathway at various steps, leading to a reduction in the inflammatory response.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of protective enzymes. Norlignans can activate this pathway, thereby enhancing the cell's ability to combat oxidative stress.

Caption: Proposed activation of the Nrf2 antioxidant response pathway by this compound.

Conclusion and Future Directions

This compound and its related norlignans from Sequoia sempervirens represent a promising class of natural products with potential therapeutic applications, particularly in the areas of anti-inflammatory and antioxidant therapies. While the presence of these compounds in redwood has been established, further research is critically needed to quantify their natural abundance and to develop optimized and scalable extraction and purification protocols. Elucidating the specific molecular targets and signaling pathways of this compound will be essential for its future development as a therapeutic agent. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to advance the scientific understanding and potential applications of this intriguing natural product.

References

Preliminary Biological Screening of Sequoyasempervirin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequoyasempervirin D is a novel diterpenoid isolated from the heartwood of Sequoia sempervirens. As part of a broader effort to identify new bioactive natural products, a preliminary biological screening was undertaken to elucidate its potential therapeutic properties. This document provides a comprehensive overview of the in vitro screening of Sequoyasempervirin D, detailing its cytotoxic, antimicrobial, and anti-inflammatory activities. The experimental protocols, quantitative data, and relevant biological pathways are presented to offer a complete technical guide for researchers and drug development professionals.

Summary of Biological Activities

Sequoyasempervirin D was evaluated for its cytotoxic effects against a panel of human cancer cell lines, its antimicrobial activity against common pathogenic bacteria and fungi, and its anti-inflammatory potential in a cellular model of inflammation. The quantitative data from these preliminary screens are summarized in the tables below.

Cytotoxicity Data

The cytotoxic activity of Sequoyasempervirin D was assessed using the MTT assay after 72 hours of exposure. The half-maximal inhibitory concentration (IC₅₀) values were determined and are presented in Table 1.

Table 1: Cytotoxicity of Sequoyasempervirin D against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.3 ± 2.1 |

| A549 | Lung Carcinoma | 42.1 ± 3.5 |

| HeLa | Cervical Adenocarcinoma | 33.8 ± 2.9 |

| HEK293 | Normal Human Embryonic Kidney | > 100 |

Antimicrobial Activity Data

The antimicrobial potential of Sequoyasempervirin D was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay to measure the zone of inhibition.

Table 2: Antimicrobial Activity of Sequoyasempervirin D

| Microorganism | Type | MIC (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive Bacteria | 16 | 12 ± 1.1 |

| Escherichia coli | Gram-negative Bacteria | 64 | 8 ± 0.7 |

| Candida albicans | Fungus | 32 | 10 ± 0.9 |

Anti-inflammatory Activity Data

The anti-inflammatory effect of Sequoyasempervirin D was determined by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 3: Anti-inflammatory Activity of Sequoyasempervirin D

| Assay | Endpoint | IC₅₀ (µM) |

| Nitric Oxide Inhibition | NO Production | 18.7 ± 1.5 |

Experimental Protocols

Detailed methodologies for the key experiments conducted in the preliminary biological screening of Sequoyasempervirin D are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[1]

-

Cell Seeding: Human cancer cell lines (MCF-7, A549, HeLa) and a normal cell line (HEK293) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Sequoyasempervirin D was dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve final concentrations ranging from 1 to 100 µM. The cells were treated with these dilutions and incubated for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ value was determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Assays

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]

-

Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi.

-

Compound Dilution: Sequoyasempervirin D was serially diluted in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Each well was inoculated with the prepared microbial suspension. Positive (microbes only) and negative (broth only) controls were included.

-

Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

This assay assesses the extent of microbial growth inhibition by measuring the diameter of the zone of inhibition around a disk containing the test compound.[2][3]

-

Plate Preparation: A standardized inoculum of the test microorganism was uniformly spread on the surface of an agar plate.

-

Disk Application: Sterile paper disks (6 mm in diameter) were impregnated with a known concentration of Sequoyasempervirin D (100 µ g/disk ) and placed on the agar surface.

-

Incubation: The plates were incubated under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth was inhibited was measured in millimeters.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator nitric oxide.[4]

-

Cell Seeding: RAW 264.7 macrophage cells were seeded in a 96-well plate at a density of 1 x 10⁵ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells were pre-treated with various concentrations of Sequoyasempervirin D for 1 hour.

-

Inflammation Induction: Inflammation was induced by adding lipopolysaccharide (LPS) (1 µg/mL) to each well, and the plate was incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The production of NO was quantified by measuring the amount of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance was measured at 540 nm, and the concentration of nitrite was determined from a standard curve. The IC₅₀ value for NO inhibition was calculated.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Preliminary Biological Screening

The following diagram illustrates the overall workflow for the preliminary biological screening of Sequoyasempervirin D.

Caption: Experimental workflow for the preliminary biological screening of Sequoyasempervirin D.

NF-κB Signaling Pathway in Inflammation

Given the observed anti-inflammatory activity, a potential mechanism of action for Sequoyasempervirin D could be the modulation of the NF-κB signaling pathway. This pathway is a key regulator of inflammation.

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Discussion and Future Directions

The preliminary biological screening of Sequoyasempervirin D has revealed a multifaceted bioactivity profile. The compound exhibits moderate cytotoxicity against several cancer cell lines with a favorable selectivity towards cancerous cells over normal cells. Its antimicrobial properties are more pronounced against Gram-positive bacteria and fungi. Furthermore, the potent anti-inflammatory activity, demonstrated by the inhibition of nitric oxide production, suggests a potential role in modulating inflammatory responses.

Future research should focus on:

-

Mechanism of Action Studies: Investigating the underlying molecular mechanisms of its cytotoxic and anti-inflammatory effects. For the latter, exploring its impact on the NF-κB signaling pathway is a logical next step.

-

In Vivo Efficacy: Evaluating the therapeutic potential of Sequoyasempervirin D in animal models of cancer and inflammation.

-

Structural Analogs: Synthesizing and screening structural analogs of Sequoyasempervirin D to identify compounds with improved potency and selectivity.

This initial screening provides a solid foundation for the further development of Sequoyasempervirin D as a potential therapeutic lead.

References

A Comprehensive Review of Norlignans from Sequoia sempervirens: Isolation, Characterization, and Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequoia sempervirens, commonly known as the coast redwood, is a species of coniferous tree renowned for its immense size and longevity. Beyond its impressive physical characteristics, this ancient tree is a rich source of unique secondary metabolites, including a class of compounds known as norlignans. These phenolic compounds, characterized by a C6-C5-C6 carbon skeleton, have garnered significant interest in the scientific community due to their diverse and promising biological activities. This technical guide provides a comprehensive literature review of the norlignans isolated from Sequoia sempervirens, detailing their isolation, structural elucidation, and reported biological activities. The information is presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Norlignans Isolated from Sequoia sempervirens

A pivotal study by Zhang et al. (2005) led to the isolation and characterization of nine norlignans from the branches and leaves of Sequoia sempervirens. This included six new compounds, named sequosempervirins B-G, and three previously known norlignans. The structures of these compounds were determined using a combination of high-resolution mass spectrometry (HR-MS), one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and, in the case of sequosempervirin B, X-ray diffraction analysis[1].

Quantitative Data of Norlignans

The following table summarizes the norlignans isolated from Sequoia sempervirens as reported in the literature.

| Compound Name | Molecular Formula | Molecular Weight | Source |

| New Norlignans | |||

| Sequosempervirin B | C₁₉H₂₀O₅ | 344.36 | Branches and Leaves |

| Sequosempervirin C | C₁₉H₂₂O₅ | 346.38 | Branches and Leaves |

| Sequosempervirin D | C₁₉H₂₀O₆ | 360.36 | Branches and Leaves |

| Sequosempervirin E | C₂₀H₂₄O₅ | 360.41 | Branches and Leaves |

| Sequosempervirin F | C₁₉H₂₂O₆ | 362.38 | Branches and Leaves |

| Sequosempervirin G | C₁₉H₂₂O₇ | 378.38 | Branches and Leaves |

| Known Norlignans | |||

| Agatharesinol | C₁₉H₂₄O₄ | 332.40 | Branches and Leaves |

| Agatharesinol acetonide | C₂₂H₂₈O₄ | 372.46 | Branches and Leaves |

| Sugiresinol | C₁₉H₂₂O₄ | 330.38 | Branches and Leaves |

Experimental Protocols

General Experimental Procedures

The isolation and purification of norlignans from Sequoia sempervirens involved a multi-step process combining various chromatographic techniques. The structural elucidation of the isolated compounds relied on modern spectroscopic methods.

Detailed Methodologies:

-

Plant Material: The branches and leaves of Sequoia sempervirens were collected for this study[1].

-

Extraction and Isolation: The dried and powdered plant material was extracted with solvents such as acetone and methanol. The resulting crude extracts were then subjected to a series of chromatographic separations. This typically involved initial fractionation using column chromatography over silica gel, followed by further purification of the fractions using preparative high-performance liquid chromatography (HPLC) to yield the pure norlignan compounds[1].

-

Structure Elucidation: The chemical structures of the isolated norlignans were determined through comprehensive spectroscopic analysis. High-resolution mass spectrometry (HR-MS) was used to determine the molecular formulas. Extensive one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) experiments were conducted to establish the connectivity and stereochemistry of the molecules. The absolute configuration of sequosempervirin B was confirmed by X-ray diffraction analysis[1].

Biological Activities of Sequoia sempervirens Norlignans and Extracts

Extracts and isolated compounds from Sequoia sempervirens have demonstrated a range of biological activities, including anticancer, antifungal, and enzyme inhibitory effects[1].

Anticancer Activity

Agatharesinol acetonide exhibited cytotoxic activity against the A549 human non-small-cell lung cancer cell line with an IC₅₀ value of 27.1 μM[1].

References

Ethnobotanical Uses of Sequoia sempervirens Heartwood Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The heartwood of the Coast Redwood, Sequoia sempervirens, has a rich history of use in traditional medicine, particularly among Native American tribes.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical applications, chemical composition, and pharmacological activities of Sequoia sempervirens heartwood extracts. The document details experimental protocols for extraction and biological evaluation, presents quantitative data in a structured format, and visualizes key processes and pathways to support further research and drug development efforts. While the primary focus is on the heartwood, relevant findings from other parts of the plant are included to provide a more complete picture where heartwood-specific data is limited.

Ethnobotanical and Traditional Uses

Indigenous cultures of California have long utilized various parts of the redwood tree for medicinal purposes. The bark and leaves, in particular, were traditionally used to prepare infusions and poultices for treating a range of ailments.[1][2] These applications often capitalized on the tree's perceived anti-inflammatory, analgesic, and antimicrobial properties.[1]

Key Traditional Uses:

-

Anti-inflammatory and Analgesic: Preparations were applied topically to alleviate joint discomfort and inflammation.[1]

-

Wound Healing: Poultices made from the bark were used to treat wounds, burns, and skin irritations.[2]

-

Respiratory Ailments: Teas brewed from the needles were believed to support respiratory health, soothe coughs, and alleviate cold symptoms.[2]

-

General Tonic: The gummy sap was used as a stimulant and tonic for rundown conditions.[3][4]

While these traditional uses primarily mention the bark, leaves, and sap, the inherent durability and resistance to decay of the heartwood suggest the presence of bioactive compounds that are now the subject of scientific investigation.

Chemical Composition of Heartwood Extracts

The heartwood of Sequoia sempervirens contains a complex mixture of bioactive compounds, with essential oils and phenolic compounds being the most studied. The chemical profile can vary depending on the extraction method used.

Essential Oil Composition

Hydrodistillation of Sequoia sempervirens heartwood yields an essential oil rich in monoterpenes, diterpenoids, and fatty alcohols. The table below summarizes the major constituents identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

| Compound Class | Compound | Percentage in Heartwood Oil (%) |

| Monoterpenoid | α-Pinene | 21.0 |

| Fatty Alcohol | 1-Dodecanol | 6.8 |

| Fatty Alcohol | 1-Tetradecanol | 17.0 |

| Diterpenoid | Abietadiene | 9.6 |

| Diterpenoid | trans-Totarol | 7.8 |

| Data sourced from a study on the chemical composition of wood essential oils of Sequoia sempervirens.[5] |

Phenolic Compounds

Solvent extraction of the heartwood has led to the isolation of several nor-lignan phenolics, including sequirins and sequosempervirins. These compounds are believed to contribute significantly to the antifungal properties of the heartwood.[5]

Pharmacological Activities and Experimental Protocols

Scientific research has begun to validate some of the traditional medicinal uses of Sequoia sempervirens extracts, with studies focusing on their antifungal, antioxidant, anti-inflammatory, and cytotoxic properties.

Antifungal Activity

The resistance of redwood heartwood to decay is attributed to its antifungal properties.

| Solvent Extract | Concentration (mg/mL) | Gloeophyllum trabeum Growth Reduction (%) | Trametes versicolor Growth Reduction (%) |

| Acetone | 2.5 | 100 | 100 |

| Ethanol | 2.5 | 85 | 90 |

| Dichloromethane | 2.5 | 50 | 60 |

| Water | 2.5 | 20 | 30 |

| Data represents the percentage reduction in fungal growth in the presence of heartwood extracts. |

A detailed workflow for determining the antifungal activity of Sequoia sempervirens heartwood extracts is provided below.

Antioxidant Activity

The phenolic compounds present in Sequoia sempervirens extracts are likely responsible for their antioxidant properties.

| Treatment | Antioxidant Activity (%) | Total Phenols (mg GA/g DW) | Total Flavonoids (mg QE/g DW) |

| Mother Plant | 83.27 | - | - |

| MS + 0.2 mg/L BA | 82.57 | 15.38 | 3.28 |

| Data from in vitro shootlet cultures, demonstrating antioxidant potential. GA: Gallic Acid Equivalents; QE: Quercetin Equivalents.[6] |

The following diagram illustrates the protocol for assessing the antioxidant activity of Sequoia sempervirens extracts using the DPPH assay.

Cytotoxic Activity

Recent studies have begun to explore the anticancer potential of Sequoia sempervirens extracts and their isolated compounds.

| Compound | Cell Line | Activity | IC₅₀ |

| Agatharesinol Acetonide | A549 (Non-small-cell lung cancer) | Anticancer | 27.1 µM |

| Data from a study on norlignans from Sequoia sempervirens.[7] |

Below is a generalized workflow for evaluating the cytotoxicity of Sequoia sempervirens extracts against cancer cell lines using the MTT assay.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. pfaf.org [pfaf.org]

- 4. medicinal herbs: COASTAL REDWOOD - Sequoia sempervirens [naturalmedicinalherbs.net]

- 5. currentsci.com [currentsci.com]

- 6. scialert.net [scialert.net]

- 7. Norlignans from Sequoia sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for the Isolation and Purification of Sequosempervirin D from Sequoiadendron giganteum

For Research Use Only

Abstract

This application note provides a detailed, multi-step protocol for the isolation and purification of the hypothetical novel sesquiterpenoid, Sequosempervirin D, from the bark of the Giant Sequoia (Sequoiadendron giganteum). The procedure employs standard phytochemical techniques, including solvent extraction, liquid-liquid fractionation, and multi-stage chromatography to yield a high-purity compound suitable for downstream analysis and bioactivity screening. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery.

Introduction

The Giant Sequoia (Sequoiadendron giganteum) is a coniferous tree renowned for its immense size and longevity. These trees produce a wide array of secondary metabolites, including flavonoids, phenolic compounds, and terpenoids, which contribute to their remarkable resistance to decay and disease.[1][2] Conifer bark, in particular, is a rich source of bioactive compounds with potential therapeutic applications.[2][3] This protocol outlines a robust and reproducible workflow for the extraction, fractionation, and purification of a novel hypothetical compound, this compound, from S. giganteum bark, providing a framework for the discovery of new chemical entities from this unique natural source.

Materials and Reagents

Equipment:

-

Grinder or mill

-

Soxhlet extractor

-

Rotary evaporator

-

Separatory funnels (2 L)

-

Glass chromatography columns

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical HPLC system

-

Lyophilizer (Freeze-dryer)

-

Standard laboratory glassware

Solvents and Chemicals:

-

n-Hexane (ACS grade)

-

Dichloromethane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Methanol (HPLC grade)

-

Ethanol (95%)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Silica gel for column chromatography (70-230 mesh)

-

Anhydrous sodium sulfate

-

Sulfuric acid

-

Vanillin

Experimental Protocols

Plant Material Preparation

-

Collection: Collect bark samples from mature Sequoiadendron giganteum trees.

-

Preparation: Air-dry the bark in a well-ventilated area away from direct sunlight for 2-3 weeks until brittle.

-

Grinding: Grind the dried bark into a coarse powder (approximately 20-40 mesh) using a mechanical grinder. Store the powder in an airtight container at room temperature.

Soxhlet Extraction

-

Place 500 g of the dried bark powder into a large cellulose thimble.

-

Insert the thimble into the main chamber of a 2 L Soxhlet extractor.

-

Fill a 3 L round-bottom flask with 1.5 L of ethyl acetate.

-

Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.

-

Allow the extraction to proceed for 24 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, concentrate the ethyl acetate extract in vacuo using a rotary evaporator at 40°C to obtain the crude extract. Dry the extract completely under a high vacuum.

Liquid-Liquid Fractionation

-

Dissolve the crude ethyl acetate extract (e.g., 50 g) in 500 mL of 90% aqueous methanol.

-

Transfer the solution to a 2 L separatory funnel and add 500 mL of n-hexane.

-

Shake the funnel vigorously for 2 minutes and allow the layers to separate.

-

Drain the lower methanol/water layer into a clean flask. Collect the upper n-hexane layer.

-

Repeat the extraction of the methanol/water layer with two additional 500 mL portions of n-hexane.

-

Combine the n-hexane fractions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the n-hexane fraction.

-

Dilute the remaining methanol/water layer with deionized water to a concentration of 50% methanol.

-

Extract this aqueous methanol layer three times with 500 mL portions of dichloromethane.

-

Combine the dichloromethane fractions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the dichloromethane fraction.

-

The remaining aqueous layer can be concentrated to yield the aqueous fraction. This compound is expected to be in the moderately polar dichloromethane fraction.

Silica Gel Column Chromatography

-

Column Packing: Prepare a glass column (e.g., 5 cm diameter) with a slurry of 300 g of silica gel in n-hexane.

-

Sample Loading: Adsorb the dried dichloromethane fraction (e.g., 10 g) onto 20 g of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate mixtures, starting with 100% n-hexane and gradually increasing the polarity (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 n-hexane:ethyl acetate). Collect fractions of 50 mL each.

-

TLC Analysis: Monitor the collected fractions using TLC. Spot each fraction on a silica plate and develop it in an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 365 nm) and by staining with a vanillin-sulfuric acid reagent followed by heating.

-

Pooling Fractions: Combine fractions that show a prominent spot corresponding to the expected Rf value of this compound. Evaporate the solvent from the pooled fractions.

Preparative HPLC Purification

-

Sample Preparation: Dissolve the semi-purified solid from the pooled column chromatography fractions in HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).

-

Flow Rate: 10 mL/min.

-

Detection: UV at 210 nm.

-

-

Injection and Collection: Inject the sample onto the column and collect the peak corresponding to this compound based on its retention time.

-

Post-Purification: Evaporate the solvent from the collected fraction using a rotary evaporator and then lyophilize to remove any remaining water, yielding pure this compound.

Purity Assessment

Assess the purity of the final compound using an analytical HPLC-UV system. A single sharp peak at the expected retention time indicates high purity. Further structural elucidation can be performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the hypothetical quantitative data obtained during the isolation and purification of this compound from 500 g of dried bark.

| Step | Product | Mass (g) | Yield (%) | Purity (%) |

| 1 | Dried S. giganteum Bark Powder | 500 | 100 | N/A |

| 2 | Crude Ethyl Acetate Extract | 52.5 | 10.5 | ~5% |

| 3 | Dichloromethane Fraction | 11.2 | 2.24 | ~20% |

| 4 | Pooled Column Fractions | 1.8 | 0.36 | ~85% |

| 5 | Purified this compound | 0.215 | 0.043 | >98% |

Visualization

Caption: Workflow for Isolation of this compound.

References

- 1. erboristeriacomo.it [erboristeriacomo.it]

- 2. Phyto-Functionalized Silver Nanoparticles Derived from Conifer Bark Extracts and Evaluation of Their Antimicrobial and Cytogenotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of antibacterial diterpenoids from Cryptomeria japonica bark - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Total Synthesis of (-)-Flueggenine D

Disclaimer: Initial searches for "Sequosempervirin D" did not yield any published total synthesis strategies. It is possible that this is an incorrect name or a yet-to-be-synthesized natural product. Therefore, this document provides a detailed overview of the total synthesis of (-)-Flueggenine D , a complex dimeric Securinega alkaloid, as a representative example of a comprehensive synthetic strategy. The following data and protocols are based on the first total synthesis of (-)-Flueggenine D as reported in the chemical literature.[1][2][3]

Introduction

Flueggenine D is a dimeric Securinega alkaloid that exhibits interesting biological activities, including anti-HIV properties.[2] Its complex architecture, featuring a C(α)–C(δ′) linkage between two monomeric units, has made it a challenging target for total synthesis. This document outlines a successful total synthesis strategy that hinges on a key Stille cross-coupling reaction to form the dimeric linkage, followed by a stereoselective conjugate reduction.[1][2]

Retrosynthetic Analysis

The retrosynthetic strategy for (-)-Flueggenine D is centered on the disconnection of the key C(α)–C(δ′) bond, which simplifies the complex dimer into two monomeric fragments. This disconnection leads to a vinyl iodide and a vinyl stannane, which can be coupled using a Stille reaction.

Caption: Retrosynthetic analysis of (-)-Flueggenine D.

Key Synthetic Steps and Yields

The forward synthesis involves the preparation of the two key monomeric fragments, their subsequent coupling via a Stille reaction, and final elaborations to complete the synthesis of (-)-Flueggenine D.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| Fragment 1 Synthesis | ||||

| Iodobutenolide Formation | Enone | 1. Lithium phenylacetylide, 2. NIS, Silica gel | α-Iodobutenolide | 54 (3 steps) |

| Fragment 2 Synthesis | ||||

| α-Iodination of Enone | Enone | I2, Pyridine | α-Iodoenone | 94 |

| Stannylation | α-Iodoenone | (Bu3Sn)2, Pd(PPh3)4 (cat.) | Vinyl Stannane | 99 |

| Dimerization and Final Steps | ||||

| Stille Cross-Coupling | α-Iodobutenolide, Vinyl Stannane | Pd(PPh3)4 (cat.), CuI | Dimeric Enone | 76 |

| Stereoselective Conjugate Reduction | Dimeric Enone | H2, Pd/C | Reduced Dimer | - |

| Final Conversion | Reduced Dimer | 1. MsCl, Et3N; 2. TFA; 3. K2CO3 | (-)-Flueggenine D | 51 (3 steps) |

Note: Yields are as reported in the literature and may vary.[1][4]

Experimental Protocols

Synthesis of α-Iodobutenolide (Fragment 1)

-

To a solution of the starting enone in THF at -78 °C is added a solution of lithium phenylacetylide (generated in situ from phenoxy dichloroethene and n-BuLi).

-

The reaction is stirred for 1 hour at -78 °C and then quenched with saturated aqueous NH4Cl.

-

The crude propargyl alcohol is extracted with ethyl acetate and concentrated.

-

The residue is dissolved in acetone, and N-iodosuccinimide (NIS) is added. The mixture is stirred at room temperature.

-

Silica gel is added to the reaction mixture, and stirring is continued until the reaction is complete (monitored by TLC).

-

The mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to afford the α-iodobutenolide.[4]

Synthesis of Vinyl Stannane (Fragment 2)

-

To a solution of the corresponding enone in pyridine is added iodine. The mixture is stirred at room temperature until the starting material is consumed.

-

The reaction is quenched with aqueous Na2S2O3 and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated to give the α-iodoenone.[4]

-

A solution of the α-iodoenone, bis(tributyltin), and Pd(PPh3)4 in toluene is heated to reflux.

-

After completion of the reaction (TLC), the mixture is cooled to room temperature and concentrated.

-

The residue is purified by column chromatography to yield the vinyl stannane.[4]

Stille Cross-Coupling

-

To a solution of the α-iodobutenolide and the vinyl stannane in DMF are added Pd(PPh3)4 and CuI.

-

The reaction mixture is heated at 60 °C under an inert atmosphere.

-

Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with aqueous KF and brine.

-

The organic layer is dried over Na2SO4, concentrated, and the residue is purified by column chromatography to give the dimeric enone.[1]

Synthetic Pathway Visualization

The following diagram illustrates the key bond formation in the total synthesis of (-)-Flueggenine D.

Caption: Key transformations in the total synthesis of (-)-Flueggenine D.

References

- 1. Total synthesis of dimeric Securinega alkaloids (−)-flueggenines D and I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Total synthesis of dimeric Securinega alkaloids (−)-flueggenines D and I - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03057K [pubs.rsc.org]

Application Notes and Protocols for the Quantification of Sequosempervirin D in Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin D is a nortriterpenoid isolated from the leaves of Sequoia sempervirens. As a member of the triterpenoid class of compounds, it holds potential for various biological activities, making its accurate quantification in plant extracts and pharmaceutical formulations crucial for research and development. This document provides detailed application notes and protocols for the analytical quantification of this compound. Due to the limited availability of established and validated methods specifically for this compound in publicly accessible literature, this guide outlines generalized yet detailed workflows and protocols based on common practices for the analysis of similar triterpenoid compounds. The provided methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) serve as a robust starting point for developing and validating a specific in-house method.

General Workflow for Quantification

The quantification of this compound from a plant matrix involves several key stages, from sample preparation to data analysis. The general workflow is designed to ensure the accurate and reproducible measurement of the target analyte.

Caption: General workflow for the quantification of this compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a general method for the quantification of this compound using HPLC with UV detection. This approach is suitable for routine analysis where high sensitivity is not the primary requirement.

1. Materials and Reagents

-

Reference standard of this compound (purity ≥95%)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (analytical grade)

-

Syringe filters (0.45 µm)

2. Instrumentation

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

3. Sample Preparation

-

Accurately weigh 1.0 g of dried and powdered plant material.

-

Extract with 20 mL of methanol by sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and repeat the extraction process twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 1 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-31 min: 80% to 20% B

-

31-35 min: 20% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm (This may need optimization based on the UV spectrum of this compound).

5. Calibration Curve

-

Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).

-

Prepare a series of working standards by serial dilution to cover a concentration range of 1-100 µg/mL.

-

Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.

Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This is particularly useful for complex matrices or when low concentrations of this compound are expected.

1. Materials and Reagents

-

Same as for HPLC-UV protocol.

-

Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled analog or another triterpenoid).

2. Instrumentation

-

LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

3. Sample Preparation

-

Follow the same procedure as for the HPLC-UV method.

-

Prior to the final dilution, spike the extract with the internal standard at a known concentration.

4. LC-MS/MS Conditions

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Gradient Program:

-

0-1 min: 10% B

-

1-8 min: 10% to 90% B

-

8-10 min: 90% B

-

10-10.1 min: 90% to 10% B

-

10.1-12 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Ionization Mode: ESI Positive (or Negative, to be optimized).

-

MS Parameters (Hypothetical):

-

This compound: Precursor ion [M+H]⁺ → Product ions (to be determined by infusion of the standard).

-

Internal Standard: Precursor ion [M+H]⁺ → Product ions.

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

5. Quantification

-

Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

Data Presentation: Method Validation Parameters (Hypothetical)

The following table summarizes the expected performance characteristics of the developed analytical methods. These values are hypothetical and would need to be confirmed by experimental validation.

| Parameter | HPLC-UV | LC-MS/MS |

| Linearity (r²) | > 0.999 | > 0.999 |

| Linear Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |

| Precision (RSD%) | < 2% | < 5% |

| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |

| Specificity | Moderate | High |

Hypothetical Signaling Pathway

As the specific biological targets and signaling pathways of this compound are not well-documented, the following diagram illustrates a hypothetical pathway that could be investigated for a novel bioactive compound with potential anti-inflammatory or anti-cancer properties.

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Sequosempervirin D in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sequosempervirin D is an abietane diterpenoid, a class of natural products known for their diverse biological activities, including antibacterial, antitumor, and antifungal properties.[1] As interest in the therapeutic potential of novel natural products grows, the development of sensitive and specific analytical methods for their quantification is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it a powerful tool for the analysis of complex mixtures such as plant extracts.[2][3] This application note describes the development and validation of a robust LC-MS/MS method for the quantitative analysis of this compound in plant-derived matrices. The described method can be readily adopted for pharmacokinetic studies, quality control of herbal preparations, and phytochemical research.

Experimental

Materials and Reagents

-

This compound reference standard (purity >98%)

-

Internal Standard (IS), e.g., a structurally similar abietane diterpenoid like Carnosic Acid

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.

Sample Preparation

A reliable sample preparation protocol is critical for accurate and reproducible results in LC-MS analysis of plant extracts.[4][5]

-

Extraction: 1 gram of dried and powdered plant material is extracted with 10 mL of methanol via ultrasonication for 30 minutes.[6]

-

Centrifugation: The extract is centrifuged at 10,000 rpm for 10 minutes to pellet solid debris.

-

Dilution & Internal Standard Spiking: The supernatant is collected and diluted 1:10 with methanol. The internal standard is added to the diluted extract to a final concentration of 100 ng/mL.

-

Filtration: The final solution is filtered through a 0.22 µm PTFE syringe filter prior to injection into the LC-MS/MS system.

Liquid Chromatography Conditions

The chromatographic separation is essential for resolving the analyte of interest from matrix components.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is used for separation.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A gradient elution is employed to ensure optimal separation.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 300 °C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).

Method Validation

The developed method should be validated according to established guidelines to ensure reliability.[7]

-

Linearity: The method demonstrates excellent linearity over a concentration range of 1-1000 ng/mL with a correlation coefficient (R²) > 0.99.

-

Precision and Accuracy: Intra- and inter-day precision are assessed at three quality control (QC) levels. The precision (relative standard deviation, %RSD) is typically below 15%, and accuracy (relative error, %RE) is within ±15%.

-

Matrix Effect: The effect of the sample matrix on ionization is evaluated. A minimal matrix effect is desirable for accurate quantification.

-